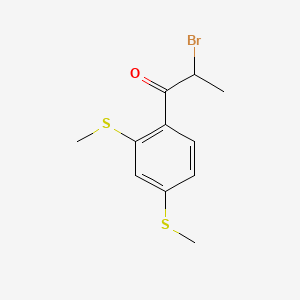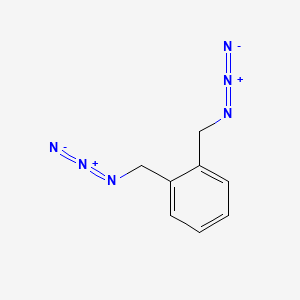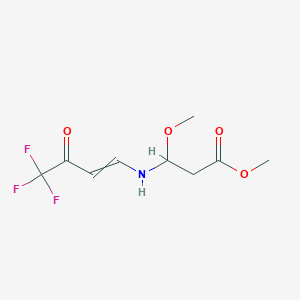
5,5'-Bis(7-dodecyl-9H-fluoren-2-yl)-2,2'-bithiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-Bis(7-dodecyl-9H-fluoren-2-yl)-2,2’-bithiophene: is an organic compound that belongs to the class of conjugated molecules. These types of compounds are known for their extended π-electron systems, which make them useful in various applications, particularly in the field of organic electronics. The compound features a bithiophene core substituted with fluorenyl groups, which are further modified with dodecyl chains to enhance solubility and processability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Bis(7-dodecyl-9H-fluoren-2-yl)-2,2’-bithiophene typically involves multiple steps:
Synthesis of 7-dodecyl-9H-fluorene: This can be achieved through Friedel-Crafts alkylation of fluorene with dodecyl bromide in the presence of a Lewis acid catalyst like aluminum chloride.
Bromination: The resulting 7-dodecyl-9H-fluorene is then brominated to introduce bromine atoms at specific positions.
Suzuki Coupling: The brominated fluorenyl compound is coupled with 2,2’-bithiophene using a palladium-catalyzed Suzuki coupling reaction to form the final product.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5,5’-Bis(7-dodecyl-9H-fluoren-2-yl)-2,2’-bithiophene: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce halogen or nitro groups.
Scientific Research Applications
5,5’-Bis(7-dodecyl-9H-fluoren-2-yl)-2,2’-bithiophene: has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent electronic properties.
Sensors: Employed in chemical sensors for detecting various analytes.
Biological Studies: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism by which 5,5’-Bis(7-dodecyl-9H-fluoren-2-yl)-2,2’-bithiophene exerts its effects is primarily through its interaction with electronic systems. The extended π-electron system allows for efficient charge transport and light absorption/emission, making it useful in electronic and photonic applications. The molecular targets and pathways involved would depend on the specific application, such as interaction with electron acceptors in OPVs or binding to specific analytes in sensors.
Comparison with Similar Compounds
Similar Compounds
Poly(3-hexylthiophene) (P3HT): Another conjugated polymer used in organic electronics.
Fluorene-based Compounds: Various derivatives of fluorene are used in similar applications.
Bithiophene Derivatives: Compounds with bithiophene cores are common in organic electronics.
Uniqueness
5,5’-Bis(7-dodecyl-9H-fluoren-2-yl)-2,2’-bithiophene: is unique due to its specific combination of fluorenyl and bithiophene units, along with the dodecyl chains that enhance its solubility and processability. This combination provides a balance of electronic properties and practical usability that might not be present in other similar compounds.
Properties
Molecular Formula |
C58H70S2 |
|---|---|
Molecular Weight |
831.3 g/mol |
IUPAC Name |
2-(7-dodecyl-9H-fluoren-2-yl)-5-[5-(7-dodecyl-9H-fluoren-2-yl)thiophen-2-yl]thiophene |
InChI |
InChI=1S/C58H70S2/c1-3-5-7-9-11-13-15-17-19-21-23-43-25-29-51-47(37-43)41-49-39-45(27-31-53(49)51)55-33-35-57(59-55)58-36-34-56(60-58)46-28-32-54-50(40-46)42-48-38-44(26-30-52(48)54)24-22-20-18-16-14-12-10-8-6-4-2/h25-40H,3-24,41-42H2,1-2H3 |
InChI Key |
AORYDOLZOXKEQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C4=CC=C(S4)C5=CC=C(S5)C6=CC7=C(C=C6)C8=C(C7)C=C(C=C8)CCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



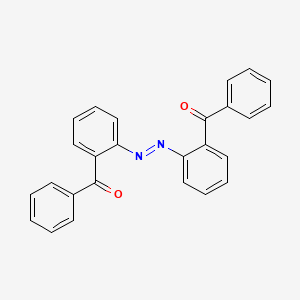
![1,2,3-Trimethoxy-5-methyl-4-[(3,4,5-trimethoxyphenyl)methyl]benzene](/img/structure/B14075755.png)
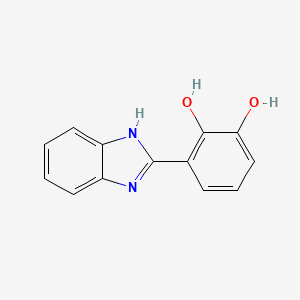

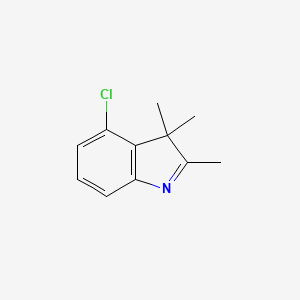
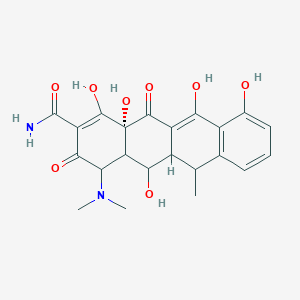
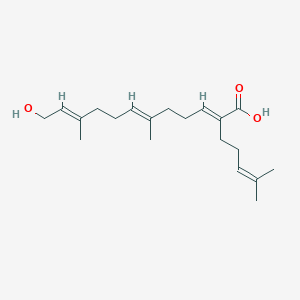
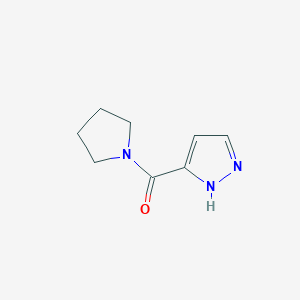
![(E,6R)-2-(hydroxymethyl)-6-[(1S,3R,6R,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]hept-2-enoic acid](/img/structure/B14075804.png)
![3-[4-(4-Propylcyclohexyl)phenyl]prop-2-ynenitrile](/img/structure/B14075823.png)
